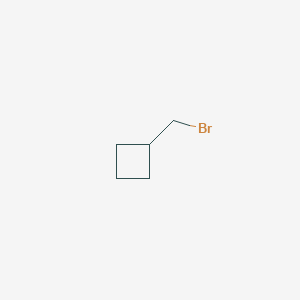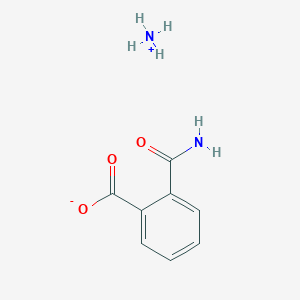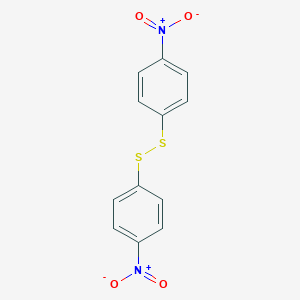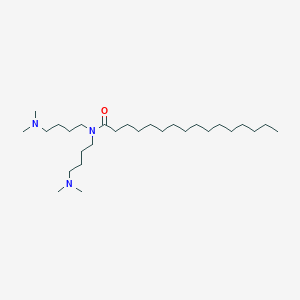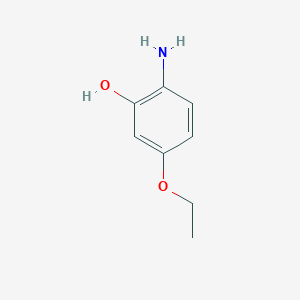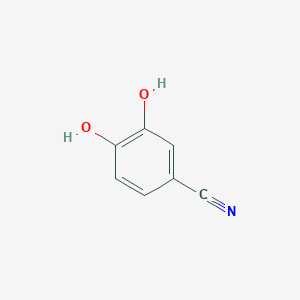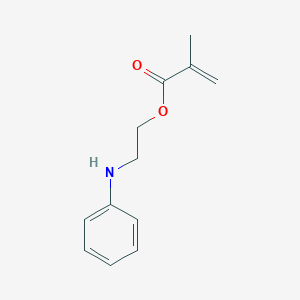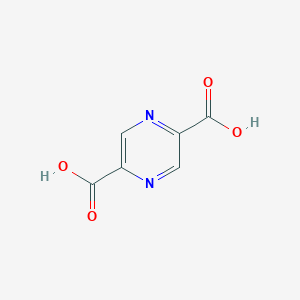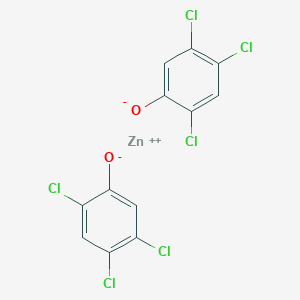
Zinc 2,4,5-trichlorophenate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc 2,4,5-trichlorophenate (ZTC) is a chemical compound that has been widely used in scientific research for its potent antifungal and antibacterial properties. It is a white crystalline powder that is soluble in water and organic solvents. ZTC has been synthesized by various methods, and its mechanism of action involves the disruption of cellular membranes, leading to the inhibition of fungal and bacterial growth. In
科学研究应用
Zinc 2,4,5-trichlorophenate has been extensively used in scientific research for its antifungal and antibacterial properties. It has been shown to be effective against a wide range of fungal and bacterial species, including Candida albicans, Aspergillus niger, Escherichia coli, and Staphylococcus aureus. Zinc 2,4,5-trichlorophenate has also been used as a preservative in various products, such as paints, wood coatings, and cosmetics.
作用机制
The mechanism of action of Zinc 2,4,5-trichlorophenate involves the disruption of cellular membranes, leading to the inhibition of fungal and bacterial growth. Zinc 2,4,5-trichlorophenate binds to the cell membrane and disrupts its integrity, leading to the leakage of intracellular contents and eventually cell death. Zinc 2,4,5-trichlorophenate has been shown to have a higher affinity for fungal membranes than bacterial membranes, which may account for its potent antifungal activity.
生化和生理效应
Zinc 2,4,5-trichlorophenate has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for further research. However, Zinc 2,4,5-trichlorophenate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which may have implications for its use in certain applications. Zinc 2,4,5-trichlorophenate has also been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species and DNA damage.
实验室实验的优点和局限性
Zinc 2,4,5-trichlorophenate has several advantages for use in lab experiments, including its potent antifungal and antibacterial activity, low toxicity to mammalian cells, and ease of synthesis. However, Zinc 2,4,5-trichlorophenate has some limitations, including its potential to inhibit certain enzymes and induce oxidative stress in cells. Additionally, Zinc 2,4,5-trichlorophenate has limited solubility in water, which may affect its efficacy in certain applications.
未来方向
There are several future directions for research on Zinc 2,4,5-trichlorophenate, including the development of more efficient synthesis methods, the investigation of its potential as a preservative in various products, and the exploration of its use in combination with other antifungal and antibacterial agents. Additionally, further research is needed to determine the long-term effects of Zinc 2,4,5-trichlorophenate on mammalian cells and to elucidate its mechanism of action at the molecular level.
Conclusion:
In conclusion, Zinc 2,4,5-trichlorophenate is a chemical compound that has been widely used in scientific research for its potent antifungal and antibacterial properties. It can be synthesized by various methods, and its mechanism of action involves the disruption of cellular membranes, leading to the inhibition of fungal and bacterial growth. Zinc 2,4,5-trichlorophenate has several advantages for use in lab experiments, including its low toxicity to mammalian cells and ease of synthesis. However, further research is needed to determine its long-term effects on mammalian cells and to explore its potential as a preservative in various products.
合成方法
Zinc 2,4,5-trichlorophenate can be synthesized by various methods, including the reaction of zinc chloride with 2,4,5-trichlorophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of zinc oxide with 2,4,5-trichlorophenol in the presence of a catalyst, such as copper(II) acetate. The yield and purity of Zinc 2,4,5-trichlorophenate can be improved by recrystallization from a suitable solvent, such as ethanol or acetone.
属性
CAS 编号 |
136-24-3 |
|---|---|
产品名称 |
Zinc 2,4,5-trichlorophenate |
分子式 |
C12H4Cl6O2Zn |
分子量 |
458.2 g/mol |
IUPAC 名称 |
zinc;2,4,5-trichlorophenolate |
InChI |
InChI=1S/2C6H3Cl3O.Zn/c2*7-3-1-5(9)6(10)2-4(3)8;/h2*1-2,10H;/q;;+2/p-2 |
InChI 键 |
LETUJWXZVSYCKL-UHFFFAOYSA-L |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Zn+2] |
规范 SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Zn+2] |
其他 CAS 编号 |
136-24-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



